molecular formula C22H24N2O3 B4002019 3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one

3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one

Cat. No.: B4002019
M. Wt: 364.4 g/mol
InChI Key: ARGHFVOGJQPJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(2-allyl-6-methoxyphenoxy)butyl]-4(3H)-quinazolinone is 364.17869263 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Quinazolinones, including compounds structurally related to 3-[4-(2-allyl-6-methoxyphenoxy)butyl]-4(3H)-quinazolinone, have been extensively studied for their diverse biological activities. A notable application is in the evaluation of their antioxidant properties. Research indicates that the quinazolinone scaffold, especially when substituted at specific positions, can exhibit significant antioxidant activity. This activity is crucial for combating oxidative stress, a factor implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The presence of methoxy and hydroxyl substituents, in particular, has been associated with enhanced antioxidant effects, suggesting the potential of such compounds in developing antioxidant therapies (Mravljak et al., 2021).

Analgesic Activity

Another significant application of quinazolinone derivatives is their analgesic (pain-relieving) properties. Synthesized compounds, including those with structural similarities to 3-[4-(2-allyl-6-methoxyphenoxy)butyl]-4(3H)-quinazolinone, have demonstrated substantial analgesic effects in preclinical models. This finding suggests the potential of these compounds to serve as templates for the development of new pain management drugs, which is a critical area of research given the limitations and side effects associated with current analgesics (Osarumwense Peter Osarodion, 2023).

Anti-Inflammatory and Antimicrobial Activities

The anti-inflammatory and antimicrobial activities of quinazolinone derivatives have also been explored. These compounds show promise in addressing inflammation, a fundamental pathological process in many chronic conditions such as arthritis, as well as combating microbial infections. Given the rise of antibiotic resistance, the development of new antimicrobial agents is of paramount importance. Quinazolinones' ability to target multiple pathways can potentially lead to novel treatments for both inflammation and infections (Alagarsamy et al., 2011).

Anticancer Applications

Quinazolinones have been investigated for their anticancer properties, with several derivatives showing potent activity against various cancer cell lines. Their mode of action includes disrupting microtubule dynamics, a crucial process in cell division, making them attractive candidates for anticancer drug development. The structural versatility of quinazolinones allows for the design of compounds with targeted activity against specific cancer types, offering the potential for more personalized and effective cancer treatments (Dohle et al., 2018).

Properties

IUPAC Name

3-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-3-9-17-10-8-13-20(26-2)21(17)27-15-7-6-14-24-16-23-19-12-5-4-11-18(19)22(24)25/h3-5,8,10-13,16H,1,6-7,9,14-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGHFVOGJQPJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCCN2C=NC3=CC=CC=C3C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.